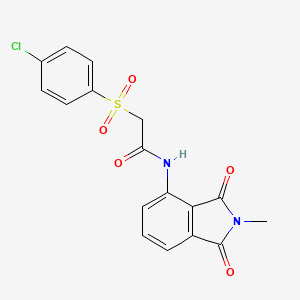
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzyl group attached to a thiadiazole ring, which is further connected to a dichloropyridine ring via a carboxamide linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the thiadiazole and pyridine rings suggests that the compound could have interesting electronic properties. The dichloro substituents on the pyridine ring could also significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Thiadiazole Derivatives Synthesis
Thiadiazoles and related heterocyclic compounds are synthesized through various methods, demonstrating the versatility and potential of thiadiazole moieties in drug development and material science. For instance, the reaction of 1-chloro-1,4-diphenyl-2,3-diazabutadiene with thiosemicarbazide yields hydrochlorides of N2-acetyl- and N2-benzoyl-Δ2-1,3,4-thiadiazoline-4-carboxamide hydrazone, showcasing a method to synthesize triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles (Moss & Taylor, 1982).
Biological Activity
Novel heterocyclic compounds, including thiadiazole derivatives, exhibit antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For example, the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their evaluation against various bacteria and fungi suggest potential applications in addressing microbial resistance (Patel & Patel, 2015).
Anticancer Properties
Thiadiazole derivatives also demonstrate significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy. The synthesis and characterization of thiadiazole derivatives and their copper(II) complexes, for instance, revealed potent cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).
Chemical Synthesis and Material Science
The solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles demonstrates an environmentally friendly approach to synthesizing thiadiazole derivatives. This method highlights the potential of thiadiazoles in material science and pharmaceutical chemistry due to their rapid synthesis, high yield, and reduced environmental impact (Li et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNMXKFZCHBDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)

![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)


![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)
![N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)